molecular formula C11H10N2O2 B12077366 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole

Cat. No.: B12077366
M. Wt: 202.21 g/mol
InChI Key: XHOGCWCGAZOILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole: is a fascinating compound with a complex structure. Its systematic name is This compound . Let’s break down its components:

    3-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the molecule contains a dihydrobenzodioxin ring system, which is a fused six-membered ring with two oxygen atoms. The benzodioxin moiety imparts interesting properties to the compound.

    1H-pyrazole: The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms. It’s a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole . Here’s one possible method:

    Cyclocondensation Reaction:

Industrial Production Methods: While industrial-scale production methods may vary, the cyclocondensation route mentioned above can be adapted for large-scale synthesis. Optimization of reaction conditions, scalability, and purification processes are crucial for industrial viability.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The benzodioxin moiety can undergo oxidation reactions, potentially leading to the formation of quinones.

    Substitution: The pyrazole ring is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group in the benzodioxin ring may be feasible.

Common Reagents and Conditions:

    Hydrazine hydrate: Used for cyclization.

    Acids or bases: Catalyze the cyclization step.

    Reducing agents: For potential reduction reactions.

Major Products: The major product is 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole itself, but by-products and intermediates may also form.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds:

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole

InChI

InChI=1S/C11H10N2O2/c1-2-10-11(15-6-5-14-10)7-8(1)9-3-4-12-13-9/h1-4,7H,5-6H2,(H,12,13)

InChI Key

XHOGCWCGAZOILN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.